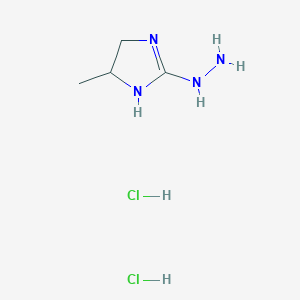
2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole dihydrochloride involves the reaction of hydrazino derivatives with various reagents. For example, 4-arylidene-2-hydrazino-1-phenyl-1H-imidazolin-5(4H)-ones have been synthesized and used as key intermediates for creating novel imidazo[2,1-c][1,2,4]triazine derivatives via reactions with pyruvic acid, chloroacetyl chloride, and phenacyl bromide derivatives (El-aal, Fattah, Osman, & Seliem, 2016).
Molecular Structure Analysis
Molecular structure analysis of derivatives related to this compound has been conducted using NMR spectroscopy. These studies help in understanding the structural variations, including ring-chain tautomerism and cis-trans isomerism, which are critical for predicting the reactivity and interactions of these compounds (Sinkkonen et al., 2002).
Wissenschaftliche Forschungsanwendungen
DNA Cleavage Activity
2-Hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole dihydrochloride has been synthesized and investigated for its potential as a metal-free DNA cleaving agent. Studies demonstrated that its derivative with a hydroxy group showed remarkably increased DNA cleavage efficiency compared to the non-hydroxy compound. This enhancement is attributed to the proximity of the nucleophilic hydroxy group to the electrophilic activation site for the phosphodiester bond (Shao et al., 2009).
Antimicrobial Activity
Research into Schiff's bases of 2-hydrazinyl-1-(1H-imidazole-1-yl)-ethanone, which is closely related to 2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole, revealed antimicrobial properties. These compounds showed activity against various gram-positive and gram-negative bacteria, indicating potential applications in developing new antimicrobial agents (Patel et al., 2011).
Synthesis of Imidazolyl Schiff Bases, Triazoles, and Azetidinones
Another study focused on the synthesis of benzylidenehydrazinyl imidazoles, triazoles, and azetidinones using 2-hydrazinyl imidazoles. These compounds were evaluated for molecular properties such as hydrophobicity, flexibility, and bioactivity scores. Some derivatives demonstrated significant antibacterial and antifungal activities, particularly against B. subtilis and A. niger, suggesting potential applications in antimicrobial therapy (Rekha et al., 2019).
Cytotoxicity and Antioxidant Potential
A study on 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives, which share a structural similarity with 2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole, revealed significant cytotoxic activity against carcinoma cell lines. These compounds also showed remarkable antioxidant activity, suggesting their potential use in developing anticancer therapies (Grozav et al., 2017).
Mannich Base Derivatives and Antimicrobial Activity
1-[(4-Substituted phenyl)(hydrazinyl)methyl]-1H-imidazole compounds, synthesized via the Mannich reaction, demonstrated antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, leveraging the structural features of 2-hydrazinyl-4-methyl-4,5-dihydro-1H-imidazole (Kumar et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
This compound belongs to the class of organic compounds known as imidazoles , which are key components to functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives have been known to interact with various biological targets, leading to a wide range of effects .
Eigenschaften
IUPAC Name |
(5-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4.2ClH/c1-3-2-6-4(7-3)8-5;;/h3H,2,5H2,1H3,(H2,6,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYNDAXPUIYLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(N1)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetamidophenyl)-2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480884.png)

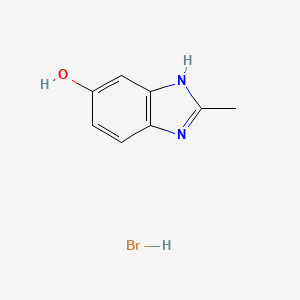
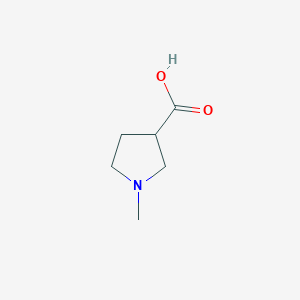
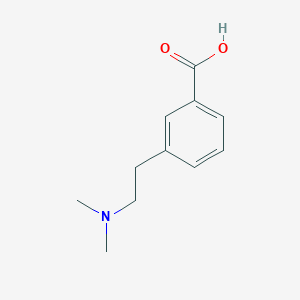


![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2480895.png)
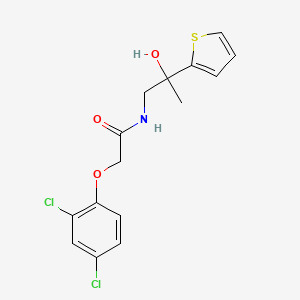
![5-bromo-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2480899.png)
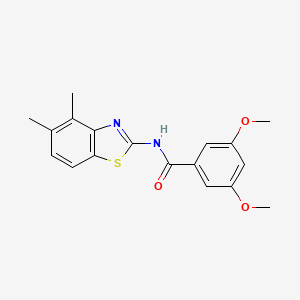

![5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2480904.png)
![N-(3-fluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480906.png)